Estradiol Hemihydrate

Catalog No.
S600858
CAS No.
35380-71-3
M.F
C36H50O5
M. Wt
562.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol Hemihydrate

CAS Number

35380-71-3

Product Name

Estradiol Hemihydrate

IUPAC Name

bis((8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol);hydrate

Molecular Formula

C36H50O5

Molecular Weight

562.8 g/mol

InChI

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1

InChI Key

ZVVGLAMWAQMPDR-WVEWYJOQSA-N

SMILES

Array

Synonyms

17 beta Estradiol, 17 beta Oestradiol, 17 beta-Estradiol, 17 beta-Oestradiol, Aerodiol, Delestrogen, Estrace, Estraderm TTS, Estradiol, Estradiol 17 alpha, Estradiol 17 beta, Estradiol 17beta, Estradiol Anhydrous, Estradiol Hemihydrate, Estradiol Hemihydrate, (17 alpha)-Isomer, Estradiol Monohydrate, estradiol valerate, estradiol valeriante, Estradiol, (+-)-Isomer, Estradiol, (-)-Isomer, Estradiol, (16 alpha,17 alpha)-Isomer, Estradiol, (16 alpha,17 beta)-Isomer, Estradiol, (17-alpha)-Isomer, Estradiol, (8 alpha,17 beta)-(+-)-Isomer, Estradiol, (8 alpha,17 beta)-Isomer, Estradiol, (9 beta,17 alpha)-Isomer, Estradiol, (9 beta,17 beta)-Isomer, Estradiol, Monosodium Salt, Estradiol, Sodium Salt, Estradiol-17 alpha, Estradiol-17 beta, Estradiol-17beta, Oestradiol, Ovocyclin, Progynon Depot, Progynon-Depot, Progynova, Vivelle

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O

The exact mass of the compound Estradiol hemihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estradiol hemihydrate (CAS: 35380-71-3) is a highly specified, hydrated crystalline form of the endogenous steroid hormone 17β-estradiol, containing one water molecule for every two estradiol molecules. In pharmaceutical procurement and formulation design, this specific hydrate is prioritized over its anhydrous counterpart due to its thermodynamic stability under ambient humidity and its predictable behavior during aqueous processing[1]. By incorporating stoichiometric water into its crystal lattice, estradiol hemihydrate mitigates the risk of uncontrolled polymorphic transitions during manufacturing, ensuring consistent dissolution kinetics and physical stability in solid dosage forms, transdermal systems, and localized delivery matrices[2].

Substituting estradiol hemihydrate with generic anhydrous estradiol or esterified analogs (such as estradiol valerate) introduces severe formulation and pharmacokinetic risks. Anhydrous estradiol is thermodynamically driven to hydrate in the presence of moisture; utilizing it in wet granulation or exposing it to ambient humidity during storage can trigger an uncontrolled polymorphic transition to the hemihydrate form, fundamentally altering the drug's dissolution rate and potentially causing batch failures[1]. Furthermore, substituting with esterified prodrugs changes the metabolic pathway, requiring hepatic cleavage prior to systemic availability, which negates the predictable, direct-release kinetic profile that the hemihydrate form provides in localized or micro-dosed formulations.

Prevention of Moisture-Induced Polymorphic Transitions

The choice between hydrated and anhydrous active pharmaceutical ingredients dictates solid dosage form stability. Anhydrous estradiol is susceptible to phase transition when exposed to moisture, whereas estradiol hemihydrate is thermodynamically stable under standard relative humidity (RH) conditions. Analytical studies using FT-IR and PXRD demonstrate that anhydrous forms can undergo significant conversion to hydrated forms during standard aqueous processing or humid storage, unpredictably altering the dissolution profile [1]. Estradiol hemihydrate maintains its crystal lattice integrity, preventing these unexpected shifts.

Evidence DimensionCrystal phase stability under ambient moisture
Target Compound DataEstradiol Hemihydrate (Stable; no polymorphic transition)
Comparator Or BaselineAnhydrous Estradiol (Prone to uncontrolled hydration)
Quantified DifferencePrevention of >25% polymorphic conversion risk during aqueous exposure
ConditionsAmbient relative humidity and wet processing conditions

Eliminates the risk of batch-to-batch dissolution variability and shelf-life failures caused by in-situ hydration during manufacturing or storage.

Aqueous Solubility and Controlled Absorption Kinetics

The hydration state of an API directly impacts its interaction with aqueous media. Because estradiol hemihydrate is already hydrated, it exhibits lower aqueous solubility compared to anhydrous estradiol. This reduced solubility translates to a slower, more controlled absorption rate in vivo, which is highly advantageous for specific formulations such as vaginal tablets [1]. The slower dissolution prevents rapid dose-dumping, ensuring a steady pharmacokinetic delivery of the active hormone.

Evidence DimensionAqueous dissolution and absorption rate
Target Compound DataEstradiol Hemihydrate (Lower aqueous solubility, slower absorption)
Comparator Or BaselineAnhydrous Estradiol (Higher initial solubility, faster absorption)
Quantified DifferenceSlower, controlled release profile preventing rapid Cmax spikes
ConditionsAqueous dissolution media / vaginal mucosal absorption

Critical for formulating sustained-release and localized delivery systems where prolonged, steady-state API release is required over rapid systemic spikes.

Stoichiometric Potency Calibration for Micro-Dosing

When formulating low-dose hormone therapies, precise stoichiometric calibration is required. Estradiol hemihydrate contains a water molecule in its crystal lattice, resulting in an approximate 3% reduction in active estradiol potency by weight compared to the anhydrous form. Formulators must account for this by utilizing specific conversion factors (e.g., 1.033 mg of hemihydrate is equivalent to 1.000 mg of anhydrous estradiol) to ensure exact therapeutic equivalence and meet strict regulatory assay requirements[1].

Evidence DimensionActive moiety weight contribution
Target Compound DataEstradiol Hemihydrate (~97% estradiol by weight)
Comparator Or BaselineAnhydrous Estradiol (100% estradiol by weight)
Quantified Difference~3% difference in potency by weight requiring stoichiometric adjustment
ConditionsAPI mass-to-active-moiety calculation

Ensures regulatory compliance and precise dosing accuracy when procuring API for ultra-low-dose solid oral dosage forms.

Direct Bioavailability vs. Esterified Prodrugs

In clinical applications such as In Vitro Fertilization (IVF) endometrial preparation, oral estradiol hemihydrate provides direct delivery of 17β-estradiol without requiring hepatic ester cleavage. Comparative clinical data shows that estradiol hemihydrate achieves an implantation rate (IR) of 49.07%, compared to 47.42% for estradiol valerate, demonstrating therapeutic equivalence with a more direct metabolic pathway [1]. By bypassing the valerate ester hydrolysis step, the hemihydrate form offers predictable pharmacokinetics to achieve targeted endometrial thickness (9.57 mm vs 9.25 mm).

Evidence DimensionImplantation Rate (IR) and Endometrial Thickness
Target Compound DataEstradiol Hemihydrate (49.07% IR; 9.57 mm thickness)
Comparator Or BaselineEstradiol Valerate (47.42% IR; 9.25 mm thickness)
Quantified Difference+1.65% IR and +0.32 mm endometrial thickness without prodrug cleavage
ConditionsOral administration in HRT cycles for IVF (n=2,529)

Allows formulators and clinicians to achieve target systemic estradiol levels directly, avoiding the metabolic variability associated with esterified prodrugs.

Wet Granulation for Solid Oral Dosage Forms

Because it resists moisture-induced polymorphic transitions, estradiol hemihydrate is the preferred API for tablets manufactured via wet granulation, ensuring the crystal structure remains stable throughout the aqueous processing and storage phases [1].

Sustained-Release Vaginal and Transdermal Matrices

The inherently lower aqueous solubility of the hydrated lattice makes this compound ideal for localized, slow-release formulations where preventing rapid dose-dumping is critical for achieving steady-state absorption [2].

Ultra-Low-Dose Hormone Replacement Formulations

For formulations requiring micro-dosing (e.g., 100 µg to 190 µg), the hemihydrate form provides excellent chemical stability—maintaining >95% active ingredient integrity after 3 months at 40°C/75% RH—making it highly reliable for low-concentration matrices[3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

562.36582469 Da

Monoisotopic Mass

562.36582469 Da

Heavy Atom Count

41

UNII

CXY7B3Q98Z

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (98.8%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (75.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Estrogens; Hormones

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Metabolism Metabolites

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Wikipedia

Estradiol hemihydrate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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